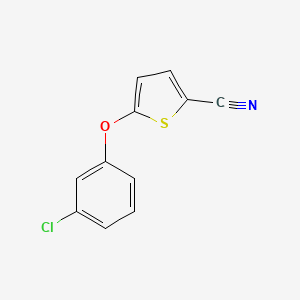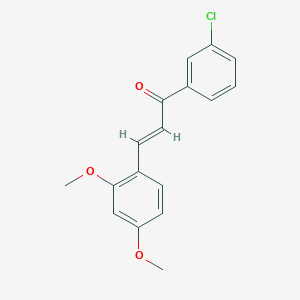![molecular formula C48H34N2Si B3157552 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole CAS No. 850221-63-5](/img/structure/B3157552.png)
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole
Descripción general
Descripción
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole is a useful research compound. Its molecular formula is C48H34N2Si and its molecular weight is 666.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 666.249125627 g/mol and the complexity rating of the compound is 991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole, also known as SiTrzCz2, is the electron transport layer in organic light-emitting diodes (OLEDs) . It is used as an electron transport and exciplex host .
Mode of Action
SiTrzCz2 has a molecular structure of two electron-rich carbazolyl and one tetraphenylsilane units that are bridged by an electron-deficient 1,3,5-triazine . This structure allows it to accept and transport electrons efficiently. It is used in conjunction with a hole transport layer to form an exciplex host for highly efficient blue phosphorescent OLEDs .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. SiTrzCz2 is involved in the electron transport pathway, where it accepts and transports electrons. This electron transport is crucial for the generation of light in OLEDs .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SiTrzCz2, it is more relevant to discuss its electronic properties. It has a HOMO (Highest Occupied Molecular Orbital) energy level of 5.99 eV and a LUMO (Lowest Unoccupied Molecular Orbital) energy level of 2.75 eV . These properties impact its ability to accept and transport electrons.
Result of Action
The result of SiTrzCz2’s action is the efficient transport of electrons, which contributes to the high efficiency of blue phosphorescent OLEDs. Devices using SiTrzCz2 as an exciplex host have demonstrated an external quantum efficiency of 22.8% and a device operational lifetime with up to 80% of the initial luminance of over 2000 hours at 100 cd m−2 in blue PhOLEDs .
Action Environment
The action of SiTrzCz2 is influenced by the environment within the OLED. Factors such as the composition of the surrounding layers, temperature, and operating conditions of the device can impact its efficiency and stability . For instance, it is used in conjunction with a hole transport layer to form an exciplex host, and the properties of this layer can influence the overall performance of the device .
Propiedades
IUPAC Name |
[3,5-di(carbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-33-35(49-45-28-14-10-24-41(45)42-25-11-15-29-46(42)49)32-36(34-40)50-47-30-16-12-26-43(47)44-27-13-17-31-48(44)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGARXUJNKOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699660 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850221-63-5 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157508.png)

![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)

![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)
![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)

